- Processes for conversion of biologically derived mevalonic acid, United States, , ,
Propane Properties
Names and Identifiers
-
- Propane
- DIMETHYLMETHANE
- EXPLOSIMETRY STANDARD EX-2
- PROPANE, NATURAL
- A-108
- C3H8
- Freon 290
- HC290
- HC-290
- Hydrocarbon propellant
- hydrocarbonpropellanta-108
- Liquefied petroleum gas
- Lpg
- normalpropane
- n-Propane
- Propagas
- Propan
- propane,highpurity
- Propyl hydride
- propyldihydride
- Popane
- r290
- HC 290
- PROPANE [WHO-DD]
- PROPANE [FCC]
- 1DDB43B7-5E0D-48E4-8F15-3D3D5116098A
- 68475-59-2
- 74-98-6
- UN 1978
- dimethyl methane
- HSDB 1672
- E944
- n-Propane-
- Purifrigor p 3.5
- E-944
- 68920-07-0
- NS00005747
- Ultra Thin Praseodymium Nanofoil
- cerium oxide, praseodymium doped
- CH3-CH2-CH3
- PROPANE [VANDF]
- CHEMBL135416
- InChI=1/C3H8/c1-3-2/h3H2,1-2H
- Propane, tank for propane torch
- DTXCID006386
- 68476-49-3
- AKOS009159189
- Propane, 99.97%
- R 290
- 130071-47-5
- DTXSID60174094
- LPG (liquefied petroleum gas)
- INS-944
- DTXSID5026386
- D05625
- PROPANE [MART.]
- Bottled gas
- Propane (NF)
- 69430-33-7
- Propane [USAN:NF]
- EC 200-827-9
- Propane liquefied
- Praseodymium Nanofoil
- PROPANE [HSDB]
- Q131189
- EINECS 200-827-9
- Propane, 99.95%, Messer(R) CANGas
- INS NO.944
- PROPANE (MART.)
- QSPL 135
- IPZJQDSFZGZEOY-UHFFFAOYSA-N
- C20783
- PROPANE (II)
- Praseodymium doped ceria
- Propane, 98%
- CHEBI:32879
- UNII-T75W9911L6
- T75W9911L6
- UN1978
- PROPANE [MI]
- PROPANE [II]
- +Expand
-
- MFCD00009359
- ATUOYWHBWRKTHZ-UHFFFAOYSA-N
- InChI=1S/C3H8/c1-3-2/h3H2,1-2H3
- CCC
Computed Properties
- 44.06260
- 0
- 0
- 0
- 44.0626
- 3
- 0
- 0
- 0
- 0
- 0
- 0
- 1
- 1.8
- nothing
- 0
- 0
Experimental Properties
- 1.41630
- 0.00000
- 13,7891
- 1.2861
- -43 ºC
- -188 °C(lit.)
- 190 psi ( 37.7 °C)
- -98 ºC
- Colorless liquefied gas, pure product odorless [1]
- Stable. Incompatible with strong oxidizing agents. Highly flammable. May form explosive mixtures with air.
- Slightly soluble in water, soluble in ethanol and diethyl ether. [15]
- 0.564
- 11.07 eV
Propane Security Information
- TX2275000
- -
- 2.1
- S; S9; S16
- R12
- 2.1
- F+
- UN 1978 2.1
- 12
- 9.5%
- 2.1
- 4.5-31
Propane Customs Data
- 2901100000
-
China Customs Code:
2901100000Overview:
2901100000 Saturated acyclic hydrocarbon.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:2.0%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The volume of packaging container used as gaseous fuel shall be reported, Bulk cargo shall be reported
Summary:
2901100000 saturated acyclic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
Propane Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Catalysts: Davicat SiAl 3113 Solvents: Water ; 36 bar, 300 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Catalysts: Vanadium ; 100 - 550 °C
Reference
- Catalytic conversion of alcohols having at least three carbon atoms to hydrocarbon blendstock, World Intellectual Property Organization, , ,
Synthetic Circuit 3
Reaction Conditions
1.1 Catalysts: Vanadium ; 100 - 550 °C
Reference
- Catalytic conversion of alcohols having at least three carbon atoms to hydrocarbon blendstock, World Intellectual Property Organization, , ,
Synthetic Circuit 4
Reaction Conditions
1.1 Catalysts: Zinc ; 6 h, 1 bar, 420 °C
Reference
- Renewable p-Xylene Production by Catalytic Conversion of Crude Bioglycerol (GTA-pX Process)Industrial & Engineering Chemistry Research, 2023, 62(4), 1788-1796,
Synthetic Circuit 5
Reaction Conditions
1.1R:O2, C:Ag, C:ZnO, 20 min
Reference
- Illustrating the Fate of Methyl Radical in Photocatalytic Methane Oxidation over Ag-ZnO by in situ Synchrotron Radiation Photoionization Mass SpectrometryAngewandte Chemie, 2023, 62(32), e202304352,
Synthetic Circuit 6
Reaction Conditions
1.1 Catalysts: Iron , Calcium ; 15 min, 500 °C
Reference
Preparation of sodium silicate/red mud-based ZSM-5 with glucose as a second template for catalytic cracking of waste plastics into useful chemicals
RSC Advances,
2022,
12(34),
22161-22174
,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ruthenium phosphide (RuP2) , Molybdenum phosphide (MoP) , Silica Gel 60 ; 2 h, 600 °C; 600 °C → 450 °C; 15 min, 450 °C
1.2 Reagents: Hydrogen ; 9 h, 100 mbar, 450 °C
1.2 Reagents: Hydrogen ; 9 h, 100 mbar, 450 °C
Reference
A Highly Stable Bimetallic Transition Metal Phosphide Catalyst for Selective Dehydrogenation of n-Heptane
ChemCatChem,
2022,
14(18),
,
Synthetic Circuit 8
Reaction Conditions
1.1 5 mbar, 370 °C → 765 °C
Reference
The interplay between chemistry and heat/mass transfer during the fast pyrolysis of cellulose
Reaction Chemistry & Engineering,
2016,
1(5),
555-566
,
Propane Raw materials
Propane Preparation Products
- 1-Methyl-2-propylbenzene (1074-17-5)
- 1-tert-Butyl-2-methylbenzene (1074-92-6)
- Hexylbenzene (1077-16-3)
- Methylcyclohexane (108-87-2)
- 2,3-dimethyl-1,3-pentadiene (1113-56-0)
- Undecane (1120-21-4)
- Dodecane (112-40-3)
- 1,1-Dimethyl-2-propen-1-ol (115-18-4)
- Acetaldehyde, hydroxy-(9CI) (141-46-8)
- 1,3-DIETHYLBENZENE (141-93-5)
- 2-Heptene, (2E)- (14686-13-6)
- trans-3-Heptene (14686-14-7)
- 1-Allyl-2-methylbenzene (1587-04-8)
- 1-methyl-4-pentylbenzene (1595-09-1)
- 2-Butyltoluene (1595-11-5)
- (16327-38-1)
- 1H-Indene,2,3-dihydro-1,2-dimethyl- (17057-82-8)
- Benzene, 1,2-dipropyl- (17171-71-0)
- 2-Ethyl-1,4-dimethylbenzene (1758-88-9)
- trans-1,3-Dimethylcyclopentane (~70%) (1759-58-6)
- 2-Hexene, 3-methyl- (17618-77-8)
- Cyclopentene,4,4-dimethyl- (19037-72-0)
- methoxy radical (2143-68-2)
- Ethylidenecyclopentane (2146-37-4)
- 1-Ethyl-1-cyclopentene (2146-38-5)
- Methyl (2229-07-4)
- 4-methyl-5,6-dihydro-2H-pyran-2-one (2381-87-5)
- 1H-Indene, 1-methylene- (2471-84-3)
- Cyclopentane,1,3-dimethyl-, (1R,3S)-rel- (2532-58-3)
- Cyclopentane,1-ethyl-3-methyl-, (1R,3R)-rel- (2613-65-2)
- 7H-Benzocycloheptene (264-09-5)
- Cyclohexene,1,4-dimethyl- (2808-79-9)
- 2-Ethyl-m-xylene (2870-04-4)
- Cyclopentane (287-92-3)
- 2,4-Hexadiene,2-methyl- (28823-41-8)
- Dodecane,2,6,11-trimethyl- (31295-56-4)
- 3-methyl-3-hexene (c,t) (3404-65-7)
- Me ester-(E)-5-Hydroxy-3-methyl-2-pentenoic acid (35066-36-5)
- 5-Methyl-1-hexene (3524-73-0)
- Cellobiosan (35405-71-1)
- 2-Propanol,1-(1-methylethoxy)- (3944-36-3)
- Pentane, methyl- (43133-95-5)
- 5-Isopropyl-m-xylene (~85%) (4706-90-5)
- Cyclopentene,1,2,3-trimethyl- (473-91-6)
- 1,2,3,4-Tetramethylbenzene (488-23-3)
- Indane (496-11-7)
- (1R,2S,3S,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol (498-07-7)
- Aspirin (50-78-2)
- D(+)-Glucose (50-99-7)
- Benzene, 1-methyl-3-(1-methyl-2-propenyl)- (52161-57-6)
- o-Cymene (527-84-4)
- Hexadecane (544-76-3)
- 3-Methyl-2-butanone (563-80-4)
- 1,7-Dimethylnaphthalene (575-37-1)
- (±)-1,2-Propanediol (57-55-6)
- cis-2-Butene (590-18-1)
- Butanoic acid,2-hydroxy- (600-15-7)
- 2-Pentene, 3-methyl-,(2E)- (616-12-6)
- 3-Ethyltoluene (620-14-4)
- 4-Ethyltoluene (622-96-8)
- 2-BUTENE (624-64-6)
- Tridecane (629-50-5)
- n-Tetradecane (629-59-4)
- n-Pentadecane (629-62-9)
- Trimethylacetaldehyde (630-19-3)
- (Z)-2-Heptene (6443-92-1)
- 5-Hydroxymethylfurfural (67-47-0)
- 2-Pentene,4,4-dimethyl-, (2E)- (690-08-4)
- cis-4-Methyl-2-pentene (691-38-3)
- 1,2,3,4,5-pentamethylbenzene (700-12-9)
- 3,5-dimethylcyclopentene (7459-71-4)
- 3-Methyl-3-buten-1-ol (763-32-6)
- (3Z)-3-Heptene (7642-10-6)
- NSC245044 (769-57-3)
- 1,6-Anhydro-β-d-cellotriose (78797-67-8)
- 2-Pentene, 3-ethyl- (816-79-5)
- 4-Methylindan (824-22-6)
- Benzene, 1-buten-1-yl- (824-90-8)
- Cyclopropane,1,2-dimethyl-, (1R,2S)-rel- (930-18-7)
- Cyclooctene (931-88-4)
- 1-Ethyl-2,3-dimethylbenzene (933-98-2)
- 4-Ethyl-1,2-dimethylbenzene (934-80-5)
- 2-Methylbutyraldehyde (96-17-3)
- 1,3-Diisopropylbenzene (99-62-7)
Propane Related Literature
-
Tatiana Otroshchenko,Guiyuan Jiang,Vita A. Kondratenko,Uwe Rodemerck,Evgenii V. Kondratenko Chem. Soc. Rev. 2021 50 473
-
Siddharth Gautam,Tran Thi Bao Le,Gernot Rother,Niina Jalarvo,Tingting Liu,Eugene Mamontov,Sheng Dai,Zhen-An Qiao,Alberto Striolo,David Cole Phys. Chem. Chem. Phys. 2019 21 25035
-
Yun-He Hong,Xiu-Li Xu,Wei-Qing Li,Bo-Zhou Xu,Han-Qiu Wu,Yan Cheng,Hong Chen,Bao-Shan Zhang,Feng Zhang Anal. Methods 2017 9 6534
-
Alexander Payne,Guillermo Garcia-Garcia,Peter Styring Green Chem. 2023 25 4029
-
Virginie Peneau,Greg Shaw,Robert D. Armstrong,Robert L. Jenkins,Nikolaos Dimitratos,Stuart H. Taylor,Horst W. Zanthoff,Stefan Peitz,Guido Stochniol,Graham J. Hutchings Catal. Sci. Technol. 2016 6 7521
-
Hao Wang,Dawei Luo,Ever Velasco,Liang Yu,Jing Li J. Mater. Chem. A 2021 9 20874
-
Jyotirmoy Ghosh,Annapoorani Kobuvayur Hariharan,Radha Gobinda Bhuin,Rabin Rajan J. Methikkalam,Thalappil Pradeep Phys. Chem. Chem. Phys. 2018 20 1838
-
James H. Carter,Takudzwa Bere,Jack R. Pitchers,Daniel G. Hewes,Bart D. Vandegehuchte,Christopher J. Kiely,Stuart H. Taylor,Graham J. Hutchings Green Chem. 2021 23 9747
-
Yalan Wang,Ping Hu,Jia Yang,Yi-An Zhu,De Chen Chem. Soc. Rev. 2021 50 4299
-
Mohamed Amer,Emilia Z. Wojcik,Chenhao Sun,Robin Hoeven,John M. X. Hughes,Matthew Faulkner,Ian Sofian Yunus,Shirley Tait,Linus O. Johannissen,Samantha J. O. Hardman,Derren J. Heyes,Guo-Qiang Chen,Michael H. Smith,Patrik R. Jones,Helen S. Toogood,Nigel S. Scrutton Energy Environ. Sci. 2020 13 1818